Benzeneacetaldehyde, alpha-(2-phenylethylidene)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of benzeneacetaldehyde, alpha-(2-phenylethylidene)-, often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzeneacetaldehyde, alpha-(2-phenylethylidene)-, involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their structure and function. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetaldehyde, alpha-(2-methylpropylidene)-: Similar in structure but with a different substituent at the alpha position.
Benzeneacetaldehyde, alpha-ethylidene-: Another structurally related compound with an ethylidene group at the alpha position.
Uniqueness
Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, is unique due to the presence of two phenyl groups, which impart distinct chemical and biological properties. These phenyl groups enhance its reactivity in electrophilic aromatic substitution reactions and contribute to its potential biological activities .
Properties
CAS No. |
5031-83-4 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,4-diphenylbut-2-enal |
InChI |
InChI=1S/C16H14O/c17-13-16(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12-13H,11H2 |
InChI Key |
AXZDPAXJQHIRTE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C(/C=O)\C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=C(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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